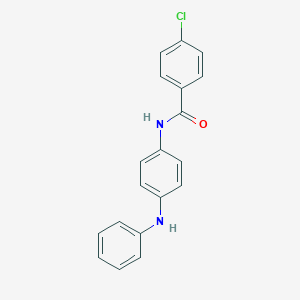

N-(4-anilinophenyl)-4-chlorobenzamide

Description

N-(4-Anilinophenyl)-4-chlorobenzamide is a benzamide derivative featuring a 4-chlorophenyl group attached to the carbonyl carbon and a 4-anilinophenyl moiety linked to the amide nitrogen. For instance, N-(4-anilinophenyl) benzamide (without the 4-chloro substituent) has been identified as an inhibitor of diguanylate cyclases (DGCs), enzymes critical for bacterial biofilm formation and virulence . The addition of a 4-chloro group likely enhances lipophilicity and binding affinity, as seen in other chlorinated benzamides .

Properties

Molecular Formula |

C19H15ClN2O |

|---|---|

Molecular Weight |

322.8 g/mol |

IUPAC Name |

N-(4-anilinophenyl)-4-chlorobenzamide |

InChI |

InChI=1S/C19H15ClN2O/c20-15-8-6-14(7-9-15)19(23)22-18-12-10-17(11-13-18)21-16-4-2-1-3-5-16/h1-13,21H,(H,22,23) |

InChI Key |

SQJYFCFELUYGQZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |

solubility |

0.4 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Structural and Physicochemical Differences

- Anilinophenyl vs. Heterocyclic Moieties: Replacing the anilinophenyl group with benzo[d]thiazol-2-yl () or benzo[d]imidazol-2-yl () introduces aromatic heterocycles, which may alter π-π stacking interactions and hydrogen-bonding capacity. For example, the benzo[d]thiazol-2-yl derivative (1.2e) has a higher melting point (202–212°C) due to increased crystallinity . Thiazole Derivatives: N-(4-Phenylthiazol-2-yl)-4-chlorobenzamide () demonstrates significant anti-inflammatory activity, attributed to the thiazole ring’s ability to modulate COX-2 pathways .

Key Research Findings and Trends

Chlorine’s Role : The 4-chloro substituent consistently improves bioactivity across analogues, likely by enhancing membrane permeability and target binding .

Heterocycle Impact : Thiazole and imidazole rings confer distinct pharmacological profiles. Thiazoles favor anti-inflammatory activity, while imidazoles may optimize CNS penetration .

Synthetic Flexibility : Modular synthesis allows rapid generation of derivatives, enabling structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.